Cas no 873-32-5 (2-Chlorobenzonitrile)

2-Chlorobenzonitrile structure
2-Chlorobenzonitrile structure
2-Chlorobenzonitrile
873-32-5
C7H4ClN
137.566360473633
MFCD00001779
40124
13391

2-Chlorobenzonitrile Properties

Names and Identifiers

    • 2-Chlorobenzonitrile
    • CHLOROBENZONITRILE(2-)
    • O-CHLOROBENZONITRILE
    • 2-Chlorbenzoesαurenitril
    • 2-Chlorbenzonitril
    • 2-chloro-benzonitril
    • 2-Chlorophenylcyanide
    • Benzonitrile, 2-chloro-
    • Benzonitrile, o-chloro-
    • Nitril kyseliny o-chlorbenzoove
    • o-Chlorbenzonitril
    • o-chloro-benzonitril
    • o-Chlorocyanobenzene
    • o-Cyanochlorobenzene
    • 2-Cholorobenzonitrile
    • Adjacent chlorobenzene nitrile
    • 2-chloro-benzonitrile
    • 2-cyano chlorobenzene
    • chlorobenzonitrile
    • chlorobenzylnitrile
    • OCBN
    • o-Chlorotolunitrile
    • ortho-chloro-benzonitrile
    • o-Chlorbenzonitril [Czech]
    • Nitril kyseliny o-chlorbenzoove [Czech]
    • 2-CYANOCHLOROBENZENE
    • NHWQMJMIYICNBP-UHFFFAOYSA-N
    • 2-chlorobenzenecarbonitrile
    • Benzonitrile, chloro-
    • PubChem3623
    • 1-chloro-2-cyanobenz
    • 2-Chlorobenzonitrile (ACI)
    • Benzonitrile, o-chloro- (7CI, 8CI)
    • 1-Chloro-2-cyanobenzene
    • 2-Chlorophenyl cyanide
    • NSC 8438
    • 2-Chlorobenzonitrile,99%
    • CHEMBL3248211
    • Benzene-1-chloro-4-sulfonic Acid; NSC 9914; p-Chlorobenzenesulfonic Acid; p-Chlorophenylsulfonic Acid
    • STK397355
    • AKOS003616763
    • EINECS 212-836-5
    • NS00009628
    • W-104032
    • CAS-873-32-5
    • EN300-18409
    • 2-Chlorobenzonitrile, 98%
    • 2-chloranylbenzenecarbonitrile
    • F0020-1816
    • STR01137
    • 61593-47-3
    • NSC8438
    • MFCD00001779
    • PS-4027
    • DB-020915
    • NSC-8438
    • WLN: NCR BG
    • 873-32-5
    • DTXSID5052593
    • SCHEMBL73332
    • DTXCID2031166
    • CS-W018317
    • C8Z5NE7QXJ
    • A842092
    • Z57756581
    • NCGC00357067-01
    • EC 212-836-5
    • InChI=1/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4
    • 2-Chlorobenzoic acid nitrile
    • Tox21_303775
    • +Expand
    • MFCD00001779
    • NHWQMJMIYICNBP-UHFFFAOYSA-N
    • 1S/C7H4ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H
    • N#CC1C(Cl)=CC=CC=1
    • 1363916

Computed Properties

  • 137.00300
  • 0
  • 1
  • 0
  • 137.003
  • 9
  • 135
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2
  • nothing
  • 0
  • 23.8

Experimental Properties

  • 2.21168
  • 23.79000
  • 1.4530 (estimate)
  • 232°C
  • 43.0 to 46.0 deg-C
  • Fahrenheit: 251.6 ° f < br / > Celsius: 122 ° C < br / >
  • 1g/l
  • Acicular crystals
  • Soluble in ether and ethanol.
  • 1,18 g/cm3

2-Chlorobenzonitrile Security Information

  • GHS07 GHS07
  • DI2625000
  • 2
  • 6.1
  • S23
  • III
  • R21/22/23
  • Xn Xn
  • 3439
  • H302,H312,H319
  • P280,P305+P351+P338
  • warning
  • Store at room temperature
  • III
  • 21/22-36
  • Warning
  • Yes
  • 6.1

2-Chlorobenzonitrile Customs Data

  • 29269095
  • China Customs Code:

    29269095

2-Chlorobenzonitrile Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron oxide (Fe2O3) (nitrogen-doped carbon modified chitosan-supported) Solvents: Ethanol ,  Water ;  24 h, 60 °C
Reference
Biomass chitosan-derived nitrogen-doped carbon modified with iron oxide for the catalytic ammoxidation of aromatic aldehydes to aromatic nitriles
Wang, Wei David; et al, Molecular Catalysis, 2021, 499,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Sodium persulfate Catalysts: Sodium iodide ,  Ferrous chloride Solvents: 1,2-Dichloroethane ;  rt; 16 h, 50 °C
Reference
Catalytic oxidative conversion of aldehydes into nitriles using NH3·H2O/FeCl2/NaI/Na2S2O8: A practical approach to febuxostat
Chen, Han; et al, Tetrahedron Letters, 2019, 60(21), 1434-1436

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: tert-Butyl hypochlorite Catalysts: Tempo Solvents: Dichloromethane ;  0.5 h, rt
1.2 Reagents: Iodine ,  Ammonia Solvents: Water ;  2 h, rt
Reference
Simple one-pot conversion of alcohols into nitriles
Shimojo, Hiroyuki; et al, Synthesis, 2013, 45(15), 2155-2164

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Tempo ,  Cupric nitrate Solvents: Dimethyl sulfoxide ,  Water ;  7 h, 1 atm, 80 °C
Reference
Copper-catalyzed aerobic oxidative synthesis of aryl nitriles from benzylic alcohols and aqueous ammonia
Tao, Chuanzhou; et al, Organic & Biomolecular Chemistry, 2013, 11(20), 3349-3354

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: 1845706-03-7 Solvents: Acetonitrile ;  1 h, 80 °C
Reference
Half-sandwich guanidinate-osmium(II) complexes: synthesis and application in the selective dehydration of aldoximes
Francos, Javier; et al, European Journal of Inorganic Chemistry, 2016, 2016(3), 393-402

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Diethyl 2-phenyl-1H-benzimidazol-1-yl phosphate Solvents: Acetonitrile ;  25 min, rt
Reference
Efficient conversion of aldoximes to nitriles using phosphoric acid diethyl ester 2-phenylbenzimidazol-1-yl ester
Kokare, Nagnnath D.; et al, Monatshefte fuer Chemie, 2009, 140(2), 185-188

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Thionyl chloride Solvents: Dichloromethane ;  1.5 h, reflux
Reference
Improved and efficient synthesis of nitriles from aldoximes using Na2CO3/SOCl2
Kazemi, F.; et al, Indian Journal of Chemistry, 2005, (9), 1954-1956

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Vanadium (supported) ,  Hydrotalcite (Mg6(CO3)[Al(OH)6]2(OH)4.4H2O) Solvents: Mesitylene ;  24 h, 180 °C
Reference
Supported monomeric vanadium catalyst for dehydration of amides to form nitriles
Sueoka, Shoichiro; et al, Chemical Communications (Cambridge, 2010, 46(43), 8243-8245

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen [μ11-[orthosilicato(4-)-κO:κO:κO:κO′:κ… Solvents: Toluene ;  24 h, 1 atm, 130 °C
Reference
A Monovacant Lacunary Silicotungstate as an Efficient Heterogeneous Catalyst for Dehydration of Primary Amides to Nitriles
Itagaki, Shintaro; et al, ChemCatChem, 2013, 5(7), 1725-1728

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ruthenium (calcium hydroxyapatite-bound) Solvents: Toluene
Reference
Catalysis of a hydroxyapatite-bound Ru complex: efficient heterogeneous oxidation of primary amines to nitriles in the presence of molecular oxygen
Mori, Kohsuke; et al, Chemical Communications (Cambridge, 2001, (5), 461-462

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Pyridine, hydrobromide (1:1) Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Pyridine Catalysts: 4-Acetamido-TEMPO ;  15 min, rt
1.3 Solvents: Dichloromethane ;  12 h, rt
1.4 3 - 4 h, rt
Reference
Metal-Free Oxidation of Primary Amines to Nitriles through Coupled Catalytic Cycles
Lambert, Kyle M.; et al, Chemistry - A European Journal, 2016, 22(15), 5156-5159

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: 2506117-64-0 Solvents: Dimethylformamide ;  24 - 36 h, 100 °C
Reference
Acceptorless dehydrogenation of amines to nitriles catalyzed by N-heterocyclic carbene-nitrogen-phosphine chelated bimetallic ruthenium (II) complex
Nie, Xufeng ; et al, Journal of Catalysis, 2020, 391, 378-385

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Cupric chloride
Reference
Process for preparing aromatic nitriles
, European Patent Organization, , ,

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Magnesium oxide ;  rt → 210 °C
Reference
Study on synthesis of o(p)-chlorobenzonitrile
Fang, Yongqin; et al, Jingxi Huagong, 2009, 26(9), 915-918

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: 2,6-Di-tert-butyl-4-methylphenol ,  Iron chloride (FeCl3) Solvents: Toluene ;  7 min, rt
Reference
Iron and Phenol Co-Catalysis for Rapid Synthesis of Nitriles under Mild Conditions
Meng, Hong; et al, European Journal of Organic Chemistry, 2019, 2019(28), 4617-4623

Synthetic Circuit 16

Reaction Conditions
1.1 65 bar, 350 °C
1.2 Solvents: Acetonitrile ;  45 min, 65 bar, 350 °C
Reference
Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow
Cantillo, David; et al, Journal of Organic Chemistry, 2013, 78(20), 10567-10571

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Vanadyl acetylacetonate Solvents: Carbon tetrachloride ,  Acetonitrile ;  6 h, 150 °C
Reference
Nitrilation of carboxylic acids with acetonitrile catalyzed by molybdenum and vanadium complexes
Khusnutdinov, R. I.; et al, Russian Journal of Organic Chemistry, 2016, 52(9), 1282-1286

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Urea Catalysts: Cobalt acetate tetrahydrate ,  Boric acid (H3BO3)
Reference
Catalytic cyanation for chlorobenzoic acid
Zheng, Yanhua; et al, Xiangtan Daxue Ziran Kexue Xuebao, 1992, 14(4), 40-2

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Acetonitrile Solvents: Acetic acid
Reference
Reaction of carboxylic acids and nitriles
Becke, Friedrich; et al, Justus Liebigs Annalen der Chemie, 1968, 716, 78-82

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: Palladium Solvents: Dimethylacetamide ;  130 °C
Reference
A new synthetic route toward o-chlorobenzonitrile
Zhu, Yizhong; et al, Yingyong Huaxue, 2013, 30(8), 971-973

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Diethyl azodicarboxylate Catalysts: Bis[2-[[bis(phenylmethyl)amino-κN]methyl]phenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ;  1 min, 130 °C; 10 min, 130 °C; 130 °C → rt
Reference
Microwave-enhanced synthesis of aryl nitriles using dimeric orthopalladated complex of tribenzylamine and K4[Fe(CN)6]
Hajipour, Abdol Reza; et al, Tetrahedron Letters, 2012, 53(5), 526-529

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Bis[2-[2-(amino-κN)ethyl]-3-methoxyphenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ;  15 min, 130 °C
Reference
Microwave-enhanced cyanation of aryl halides with a dimeric ortho-palladated complex catalyst
Hajipour, Abdol-Reza; et al, Transition Metal Chemistry (Dordrecht, 2011, 36(7), 725-730

Synthetic Circuit 23

Reaction Conditions
1.1 Catalysts: Cupric acetate Solvents: Acetonitrile ;  1.5 h, reflux; rt
Reference
Conversion of aldoximes into nitriles catalyzed by simple transition metal salt of the fourth period in acetonitrile
Ma, Xiao-Yun; et al, Tetrahedron, 2013, 69(12), 2560-2564

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Palladium (complex with magnetite-supported and triazine- and tetrazole-functiona…) ,  Hexakis[μ-[2-amino-1,4-benzenedicarboxylato(2-)-κO1:κO′1]]tetra-μ3-hydroxytetra-… (magnetite nanoparticle-bound, reaction products with trichlorotriazine…) Solvents: N-Methyl-2-pyrrolidone ;  rt → 100 °C; 2 h, 100 °C
Reference
An advancement in the synthesis of nano Pd@magnetic amine-Functionalized UiO-66-NH2 catalyst for cyanation and O-arylation reactions
Moghaddam, Firouz Matloubi; et al, Scientific Reports, 2021, 11(1),

Synthetic Circuit 25

Reaction Conditions
1.1 Catalysts: Copper oxide (Cu2O) ,  Silica Solvents: Dimethylformamide ;  rt → 120 °C; 8 h, 120 °C
Reference
A highly efficient, ligand-free and recyclable SBA-15 supported Cu2O catalyzed cyanation of aryl iodides with potassium hexacyanoferrate(II)
Yin, Wenzhu; et al, RSC Advances, 2014, 4(71), 37773-37778

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: Potassium phenoxide ,  Potassium carbonate ,  Triphenylphosphine ,  Dimethyl maleate Catalysts: Palladium diacetate Solvents: Dimethylformamide ;  24 h, 120 °C
Reference
Pd Catalysis in Cyanide-Free Synthesis of Nitriles from Haloarenes via Isoxazolines
Maestri, Giovanni; et al, Organic Letters, 2016, 18(23), 6108-6111

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Cuprous chloride (alumina-supported) Solvents: tert-Butylbenzene
Reference
Halogen exchange reactions of aryl halides using supported copper(I)
Clark, James H.; et al, Journal of Chemical Research, 1989, (8),

Synthetic Circuit 28

Reaction Conditions
1.1 Reagents: Urea ,  Oxygen Catalysts: Acetic acid, 2,2,2-trifluoro-, copper(2+) salt (2:1) Solvents: Dimethyl sulfoxide ;  26 h, 110 °C
Reference
Copper-Catalyzed Decarboxylation C-N Triple Bond Formation: Direct Synthesis of Benzonitriles from Phenylacetic Acids Under O2 Atmosphere
Feng, Qiang; et al, Advanced Synthesis & Catalysis, 2014, 356(8), 1697-1702

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: Sodium nitrite Catalysts: Ferric triflate Solvents: Dimethyl sulfoxide ;  10 h, 50 °C
Reference
Iron-Promoted Decarboxylation of Arylacetic Acids for the Synthesis of Aromatic Nitriles with Sodium Nitrite as the Nitrogen Source
Shen, Zhenpeng; et al, Synlett, 2020, 31(18), 1805-1808

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Ammonia ,  2-Iodoxybenzoic acid Solvents: Acetonitrile ,  Water ;  3.5 - 4 h, 70 °C
Reference
Oxidative fragmentation of oxiranes to nitriles with hypervalent iodine(V) reagents in aqueous ammonia
Deshmukh, Swapnil S.; et al, Tetrahedron Letters, 2011, 52(35), 4533-4536

Synthetic Circuit 31

Reaction Conditions
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Acetonitrile ,  Water ;  6 - 7 h, 70 °C
Reference
Molecular iodine in aqueous ammonia: oxidative fragmentation of oxiranes to nitriles
Jadhav, Ravindra R.; et al, Chemistry Letters, 2013, 42(2), 162-164

Synthetic Circuit 32

Reaction Conditions
1.1 Reagents: Chlorosuccinimide Catalysts: p-Toluenesulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  12 h, 70 °C
Reference
Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group
Du, Bingnan; et al, Journal of Organic Chemistry, 2013, 78(6), 2786-2791

2-Chlorobenzonitrile Raw materials

2-Chlorobenzonitrile Related Literature